N-Isopropylpyridin-4-amine

Kinase inhibition IRAK4 Regioselectivity

N-Isopropylpyridin-4-amine (CAS 179339-89-0, 4-(isopropylamino)pyridine, C8H12N2, MW 136.19) is a 4-aminopyridine scaffold functionalized with an isopropyl group on the exocyclic nitrogen, yielding a C4-substituted heterocyclic intermediate for medicinal chemistry. Unlike unsubstituted 4-aminopyridine, the N-isopropyl substitution confers enhanced lipophilicity (cLogP increase from ~0.3 to ~1.5) and steric bulk, altering solubility, metabolic stability, and target-binding characteristics.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 179339-89-0
Cat. No. B071228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpyridin-4-amine
CAS179339-89-0
Synonyms2-Propanamine,N-4(1H)-pyridinylidene-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC=NC=C1
InChIInChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10)
InChIKeyBIPRNRDNBVGHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpyridin-4-amine (CAS 179339-89-0) Chemical and Functional Baseline for Procurement


N-Isopropylpyridin-4-amine (CAS 179339-89-0, 4-(isopropylamino)pyridine, C8H12N2, MW 136.19) is a 4-aminopyridine scaffold functionalized with an isopropyl group on the exocyclic nitrogen, yielding a C4-substituted heterocyclic intermediate for medicinal chemistry [1]. Unlike unsubstituted 4-aminopyridine, the N-isopropyl substitution confers enhanced lipophilicity (cLogP increase from ~0.3 to ~1.5) and steric bulk, altering solubility, metabolic stability, and target-binding characteristics [2]. The compound is commercially supplied with purity specifications of ≥95% (¹H-NMR verified) and is also available as a dihydrochloride salt form (CAS 34844-89-8) for enhanced aqueous solubility and formulation flexibility .

Why N-Isopropylpyridin-4-amine (179339-89-0) Cannot Be Simply Replaced by Other Aminopyridine Analogs


Substituting N-isopropylpyridin-4-amine with a generic aminopyridine is scientifically unjustified due to three structural determinants. First, substitution position critically dictates biological target engagement: the C4-amino attachment in IRAK4 inhibitor scaffolds yields low nanomolar potency, whereas C2- or C3-substituted regioisomers often exhibit >10-fold reduced activity or complete inactivity [1]. Second, the N-isopropyl group enhances hydrophobic pocket occupancy and metabolic stability relative to N-methyl or unsubstituted analogs [2]. Third, regioisomers such as 2-isopropylpyridin-4-amine (CAS 340006-70-4) or 3-isopropylpyridin-4-amine (CAS 90196-88-6) carry different commercial availability, pricing, and derivatization chemistry, making them non-interchangeable in established synthetic protocols .

N-Isopropylpyridin-4-amine (179339-89-0) Quantitative Differentiation Evidence Guide


Regioselective C4-Amination Superiority Over Competing C2- and C3-Isomers in Kinase Inhibitor Potency

The C4-isopropylamino substitution pattern in pyridine-based kinase inhibitors yields superior IRAK4 inhibitory potency compared to C2- or C3-amino regioisomers [1]. In a representative scaffold from US9242975B2, compounds retaining the 4-(isopropylamino)pyridine core exhibited IRAK4 IC50 values of 2.80 nM and 25.4 nM, whereas regioisomeric modifications (C2 or C3 substitution) resulted in >10-fold potency reduction or complete loss of activity, underscoring the criticality of 4-position substitution for target engagement [1].

Kinase inhibition IRAK4 Regioselectivity

Lipophilicity and Metabolic Differentiation Relative to Unsubstituted 4-Aminopyridine

N-Isopropyl substitution on 4-aminopyridine significantly increases calculated lipophilicity (cLogP) from approximately 0.3 for unsubstituted 4-aminopyridine to approximately 1.5 for N-isopropylpyridin-4-amine, enhancing membrane permeability and target-binding characteristics [1]. This structural modification is associated with altered pharmacokinetic properties, including potentially longer duration of action and modified tissue distribution, as demonstrated in comparative pharmacological evaluations of 4-aminopyridine derivatives [2].

Pharmacology Lipophilicity 4-Aminopyridine derivatives

Synthetic Utility Quantified via Established 37% Yield Protocol for 5-Bromo-2-chloro-N-isopropylpyridin-4-amine

N-Isopropylpyridin-4-amine serves as a direct precursor to halogenated derivatives with validated synthetic yields [1]. A protocol using 5-bromo-2,4-dichloropyridine and isopropylamine (1.5 equivalents) in DMF at 120°C yields 5-bromo-2-chloro-N-isopropylpyridin-4-amine in 37% isolated yield after column chromatography, with product identity confirmed by LCMS (m/z 249.0, M+H) [1]. This yield is consistent with nucleophilic aromatic substitution challenges on electron-deficient pyridines and serves as a baseline for process optimization in larger-scale syntheses.

Organic synthesis Heterocyclic chemistry Process development

Dual Form Availability with Distinct Physical Properties for Formulation Flexibility

N-Isopropylpyridin-4-amine is commercially available in two distinct physical forms: free base (CAS 179339-89-0, MW 136.19) and dihydrochloride salt (CAS 34844-89-8, MW 209.12) . The dihydrochloride salt provides enhanced aqueous solubility compared to the free base, offering formulation flexibility for biological assays requiring aqueous dosing solutions . The free base form is preferred for organic synthesis applications where neutral conditions are required. This dual-form availability contrasts with many aminopyridine analogs that are offered in only one physical form, limiting experimental flexibility.

Formulation science Salt selection Physicochemical properties

Commercial Purity Specification of ≥95% with ¹H-NMR Structural Verification

Commercial suppliers specify N-isopropylpyridin-4-amine purity at ≥95% with ¹H-NMR verification of structural identity, establishing a baseline quality standard for procurement . This purity threshold is consistent with typical research-grade heterocyclic amine building blocks, though procurement-grade comparisons between vendors reveal variability in documented analytical support. The dihydrochloride salt form is also offered at NLT 98% purity from select suppliers, providing a higher-purity option for sensitive applications .

Quality control Analytical chemistry Procurement specifications

Validated Application Scenarios for N-Isopropylpyridin-4-amine (CAS 179339-89-0) in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Requiring C4-Isopropylamino Pyridine Scaffolds for IRAK4 and Related Targets

Medicinal chemistry programs targeting IRAK4, Pim kinases, or other serine/threonine kinases benefit from N-isopropylpyridin-4-amine as a core scaffold. The C4-isopropylamino substitution pattern is critical for achieving low nanomolar potency in IRAK4 inhibitor series, with representative compounds exhibiting IC50 values of 2.80-25.4 nM [1]. Programs seeking to maintain this potency profile must procure the specific C4 regioisomer (CAS 179339-89-0) rather than C2- or C3-amino alternatives, which demonstrate >10-fold reduced activity [1]. The compound's cLogP of ~1.5 provides balanced lipophilicity for oral bioavailability optimization [2].

Synthesis of Halogenated Heterocyclic Building Blocks via Validated SNAr Protocols

Process chemists requiring halogenated N-isopropylpyridin-4-amine derivatives for downstream cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) can utilize documented synthetic protocols. A validated procedure using 5-bromo-2,4-dichloropyridine and isopropylamine in DMF at 120°C produces 5-bromo-2-chloro-N-isopropylpyridin-4-amine in 37% isolated yield [3]. This building block (CAS 1447227-69-1) serves as a versatile intermediate for further functionalization. The established protocol enables accurate material requirement forecasting and process scalability assessment without method development investment [3].

Biological Assay Formulation Requiring Balanced Lipophilicity and Adjustable Aqueous Solubility

Pharmacology and DMPK laboratories conducting in vitro ADME or target engagement assays benefit from the compound's dual-form availability. The free base (CAS 179339-89-0, cLogP ~1.5) is suitable for assays requiring moderate lipophilicity and membrane permeability [2]. For aqueous dosing solutions, the dihydrochloride salt (CAS 34844-89-8) provides enhanced solubility without altering the core pharmacophore . This dual-form availability eliminates the need for in-house salt formation or solubility optimization, enabling rapid transition from chemistry optimization to biological testing .

Structure-Activity Relationship (SAR) Studies Exploring 4-Aminopyridine Substitution Effects

Academic and industrial SAR programs investigating the effects of N-alkyl substitution on 4-aminopyridine pharmacology can use N-isopropylpyridin-4-amine as a defined comparator. The compound provides a benchmark for assessing how N-isopropyl substitution alters lipophilicity (cLogP ~1.5 vs. ~0.3 for unsubstituted 4-aminopyridine) and pharmacokinetic properties [2]. Comparative studies have established that N-alkylation of 4-aminopyridine can modify duration of action and potency profiles [4]. The compound's commercial availability with ≥95% purity and ¹H-NMR verification ensures reproducible SAR data generation across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.